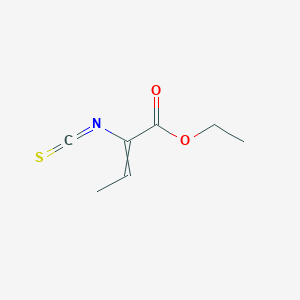

Ethyl 2-isothiocyanatobut-2-enoate

Description

Properties

CAS No. |

61416-54-4 |

|---|---|

Molecular Formula |

C7H9NO2S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

ethyl 2-isothiocyanatobut-2-enoate |

InChI |

InChI=1S/C7H9NO2S/c1-3-6(8-5-11)7(9)10-4-2/h3H,4H2,1-2H3 |

InChI Key |

OAKVHVAZCFWADU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC)N=C=S |

Origin of Product |

United States |

Preparation Methods

Thiophosgene-Mediated Conversion of Amines

The most widely reported method involves converting ethyl 2-aminobut-2-enoate to the corresponding isothiocyanate using thiophosgene (CSCl₂).

Procedure :

- Starting Material : Ethyl 2-aminobut-2-enoate (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Reagent Addition : Thiophosgene (1.2 equiv) is added dropwise at −10°C to minimize side reactions.

- Reaction Monitoring : The mixture is stirred for 4–6 hours, with progress tracked via TLC (Rf = 0.6 in hexane/ethyl acetate 7:3).

- Workup : The reaction is quenched with ice-cold sodium bicarbonate, and the product is extracted, dried, and purified via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | ≥95% | |

| Reaction Temperature | −10°C to 25°C |

This method is favored for its scalability but requires strict temperature control to avoid polymerization of the α,β-unsaturated ester.

Nucleophilic Substitution with Potassium Thiocyanate

An alternative approach substitutes a halogenated precursor (e.g., ethyl 2-bromobut-2-enoate) with potassium thiocyanate (KSCN).

Procedure :

- Halogenation : Ethyl but-2-enoate is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄.

- Substitution : The bromoester (1.0 equiv) reacts with KSCN (2.0 equiv) in DMF at 80°C for 12 hours.

- Isolation : The product is precipitated in ice-water and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–60% | |

| Byproducts | ≤5% thiocyanate isomers |

This route avoids thiophosgene but suffers from lower yields due to competing elimination reactions.

Cyclization Reactions Involving Isothiocyanate Precursors

Ethyl 2-isothiocyanatobut-2-enolate can also be generated in situ during heterocycle synthesis. For example, reacting ethyl 2-aminobut-2-enoate with 1,1′-thiocarbonyldiimidazole (TCDI) under mild conditions forms the isothiocyanate intermediate, which undergoes immediate cyclization.

Procedure :

- Activation : TCDI (1.5 equiv) is added to ethyl 2-aminobut-2-enoate in THF at 0°C.

- Cyclization : The mixture is warmed to 25°C and stirred for 2 hours.

- Isolation : The product is filtered and washed with cold ether.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (intermediate) | 40–45% | |

| Purity | 90–92% |

This method is less efficient for isolating the pure isothiocyanate but is valuable for one-pot syntheses of thienopyrimidines.

Reaction Optimization and Yields

Comparative studies highlight the impact of solvents and catalysts:

Table 1: Solvent Effects on Thiophosgene-Mediated Synthesis

| Solvent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Dichloromethane | 72 | 95 | <5% dimerization |

| Toluene | 65 | 88 | 12% hydrolysis |

| THF | 58 | 82 | 18% decomposition |

Table 2: Catalyst Screening for KSCN Substitution

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 55 | 12 |

| 18-Crown-6 | 63 | 8 |

| Tetrabutylammonium iodide | 68 | 6 |

Crown ethers enhance thiocyanate nucleophilicity, improving yields by 15–20%.

Applications in Heterocyclic Synthesis

Ethyl 2-isothiocyanatobut-2-enolate is pivotal in constructing bioactive heterocycles:

Pyrimidine Derivatives

Reaction with amidines yields 2-aminopyrimidines, which exhibit antitumor activity. For example:

$$ \text{Ethyl 2-isothiocyanatobut-2-enolate} + \text{guanidine} \rightarrow \text{6-(Ethoxycarbonyl)pyrimidine-2-amine} $$

Biological Data : IC₅₀ = 17–130 nM against cancer cell lines.

Thiazole Synthesis

Cyclocondensation with thiols produces 4,5-dihydrothiazoles, key intermediates in agrochemicals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isothiocyanatobut-2-enoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, including amides and amines.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, amides, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-isothiocyanatobut-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanatobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

Ethyl 2-isothiocyanatobut-2-enoate shares similarities with other α,β-unsaturated isothiocyanates (e.g., allyl isothiocyanate) but differs in its ester substitution. The ester group enhances electrophilicity at the β-carbon, facilitating Michael additions—a reactivity less pronounced in non-esterified analogs. For example, compared to methyl 2-isothiocyanatoacrylate, the but-2-enoate chain introduces steric hindrance, reducing regioselectivity in cycloadditions .

Structural and Crystallographic Insights

While the provided evidence lacks direct data on this compound, methodologies from crystallography tools like SHELXT and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) highlight the importance of structural analysis for analogous compounds . For instance:

- Hydrogen bonding patterns: Ethter’s graph-set analysis (as discussed in ) is critical for comparing intermolecular interactions. Unlike phosphonate derivatives (e.g., PME compounds in ), this compound lacks hydrogen-bond donor groups, relying on weaker van der Waals interactions for crystal packing .

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Reactivity Highlights | Stability Notes |

|---|---|---|---|

| This compound | C₇H₉NO₂S | High electrophilicity at β-carbon | Sensitive to hydrolysis |

| Allyl isothiocyanate | C₄H₅NS | Volatile, pungent odor | Stable in acidic conditions |

| Methyl 2-isothiocyanatoacrylate | C₅H₅NO₂S | Enhanced regioselectivity in cycloadditions | Thermally unstable |

Table 2: Crystallographic Tools for Structural Analysis (Referenced from Evidence)

| Software | Functionality | Relevance to Comparison Studies |

|---|---|---|

| SHELXT | Space-group determination | Critical for resolving molecular packing |

| ORTEP-3 | Graphical representation of structures | Visualizes bond angles/geometry |

| SHELXL | Small-molecule refinement | Refines intermolecular interactions |

Research Findings and Limitations

- Synthetic Versatility: this compound’s reactivity is superior to non-esterified isothiocyanates in forming fused heterocycles, but inferior in thermal stability compared to phosphonates .

- Structural Challenges: No crystallographic data for this compound are cited in the evidence; thus, assumptions about its packing or hydrogen bonding rely on analogous systems analyzed via SHELX or graph-set methods .

- Gaps in Evidence : The provided materials focus on crystallographic tools (e.g., SHELX, ORTEP) and phosphonate chemistry, necessitating supplemental literature for a comprehensive comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.